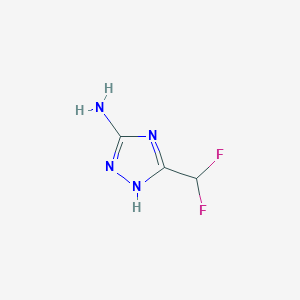

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

CAS No.: 461430-01-3

Cat. No.: VC2408045

Molecular Formula: C3H4F2N4

Molecular Weight: 134.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461430-01-3 |

|---|---|

| Molecular Formula | C3H4F2N4 |

| Molecular Weight | 134.09 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C3H4F2N4/c4-1(5)2-7-3(6)9-8-2/h1H,(H3,6,7,8,9) |

| Standard InChI Key | AEQYPFRFKQHBER-UHFFFAOYSA-N |

| SMILES | C1(=NC(=NN1)N)C(F)F |

| Canonical SMILES | C1(=NC(=NN1)N)C(F)F |

Introduction

Structural Characteristics and Chemical Properties

The chemical structure of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The compound features two key functional groups: a difluoromethyl (CHF₂) substituent at position 3 and an amino group (NH₂) at position 5.

The difluoromethyl group is particularly significant in medicinal chemistry as it serves as a bioisostere for hydroxyl and thiol groups. Unlike the trifluoromethyl group, the difluoromethyl group possesses a weakly acidic C-H bond that can participate in hydrogen bonding interactions, making it valuable for designing compounds with specific receptor interactions .

Physical and Chemical Properties

Based on structural analysis and data from similar compounds, the following properties can be attributed to 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine:

Table 1. Physicochemical Properties of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

The compound likely exhibits moderate water solubility due to the presence of the polar amino group and the nitrogen atoms in the triazole ring, which can form hydrogen bonds with water molecules. The difluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, potentially enhancing membrane permeability .

Synthesis Methods

Several synthetic approaches can be employed for the preparation of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine, drawing from methodologies used for related fluorinated triazole derivatives.

Cycloaddition Approach

One of the most common methods for synthesizing substituted 1,2,4-triazoles involves [3+2] cycloaddition reactions. Based on methodologies described for similar compounds, the synthesis of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine could involve the reaction of difluoroacetonitrile derivatives with appropriate hydrazine compounds .

The regioselective synthesis can be achieved through the [3+2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chlorides with difluoroacetaldehyde derivatives. This approach has been demonstrated for the synthesis of 5-trifluoromethyl 1,2,4-triazoles and could be adapted for difluoromethyl analogs .

Cyclization of Acylhydrazines

Another viable synthetic route involves the cyclization of appropriately substituted acylhydrazines. This approach typically begins with difluoroacetic hydrazide, which undergoes condensation with suitable reagents (such as cyanamide or an appropriate amidine) followed by cyclization under thermal or basic conditions to form the triazole ring .

Direct Fluorination

In some cases, the difluoromethyl group can be introduced directly onto a pre-formed triazole scaffold through selective fluorination reactions. This approach might employ reagents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) to convert a hydroxymethyl or thiomethyl precursor to the corresponding difluoromethyl derivative .

Table 2. Comparison of Synthetic Methods for 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

Spectroscopic Characterization

The structural confirmation of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine can be achieved through various spectroscopic techniques. Although specific spectral data for this compound is limited in the available search results, the expected spectroscopic features can be predicted based on related compounds.

NMR Spectroscopy

In ¹H NMR spectroscopy, the difluoromethyl group typically appears as a characteristic triplet due to coupling with the two fluorine atoms. Based on data from similar compounds, this signal would likely appear in the range of δ 6.5-7.5 ppm with a large coupling constant (²J₍H-F₎ ≈ 50-60 Hz). The amino group protons would appear as a broad singlet at approximately δ 5.5-6.5 ppm, while the NH proton of the triazole ring would resonate at a downfield position (δ 11-14 ppm) .

¹³C NMR spectroscopy would show the difluoromethyl carbon as a triplet at approximately δ 110-120 ppm with large one-bond C-F coupling constants (¹J₍C-F₎ ≈ 230-250 Hz). The triazole ring carbons would appear at δ 150-160 ppm .

¹⁹F NMR would display a characteristic doublet for the difluoromethyl group at approximately δ -110 to -130 ppm, with the coupling to the proton evident (²J₍F-H₎ ≈ 50-60 Hz) .

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 133, corresponding to the molecular weight of C₃H₄F₂N₄. Fragment ions might include those resulting from the loss of NH₂ (m/z 117), HF (m/z 113), or both (m/z 97) .

Infrared Spectroscopy

The IR spectrum would exhibit characteristic bands including:

-

N-H stretching vibrations of the amino group at 3300-3500 cm⁻¹

-

C-H stretching of the difluoromethyl group at 2900-3100 cm⁻¹

-

C-F stretching vibrations at 1000-1200 cm⁻¹

Biological Activities and Applications

Fluorinated 1,2,4-triazoles, including derivatives similar to 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine, have demonstrated diverse biological activities. While specific data for this exact compound is limited in the search results, potential activities can be inferred from related structures.

Antifungal Activity

Difluoromethylated triazoles have shown significant antifungal properties. Related compounds have demonstrated superior activity against resistant strains of Candida species compared to traditional treatments. The mechanism of action likely involves inhibition of ergosterol biosynthesis through interaction with lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal sterol biosynthetic pathway.

Neuroprotective Effects

Some fluorinated triazole derivatives have exhibited neuroprotective properties. Research on structurally related compounds has shown significant cognitive improvements in scopolamine-induced Alzheimer's disease models. These neuroprotective effects might be attributed to various mechanisms, including antioxidant activity, inhibition of acetylcholinesterase, or modulation of other targets involved in neurodegenerative processes.

Enzyme Inhibition

Certain 1,2,4-triazole derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism . The incorporation of a difluoromethyl group could potentially enhance binding affinity and selectivity for specific enzyme targets due to its hydrogen-bonding capabilities and electronic properties.

Table 3. Potential Biological Activities of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine and Related Compounds

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine and related compounds is essential for rational drug design and optimization of biological activities.

Role of the Difluoromethyl Group

The difluoromethyl group serves several important functions in bioactive molecules:

-

It acts as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding interactions due to the weakly acidic C-H bond

-

It enhances metabolic stability by resisting oxidative metabolism

-

It modifies the electronic properties of the molecule, affecting its interactions with biological targets

-

It increases lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability

Importance of the Amino Group

The 5-amino substituent on the triazole ring provides:

-

Additional hydrogen bonding capabilities (donor)

-

Increased water solubility

-

A site for further derivatization through acylation, alkylation, or formation of Schiff bases

-

Potential for specific interactions with binding pockets in biological targets

Comparison with Related Compounds

Several structurally related compounds can provide insights into the SAR of difluoromethylated triazoles:

Table 4. Comparison of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine with Related Compounds

Analytical Methods and Quality Control

The quality control and purity assessment of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine typically involve a combination of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for purity determination of triazole derivatives. Typical conditions might include:

-

Reverse-phase C18 column

-

Mobile phase: acetonitrile/water gradient with buffer (e.g., ammonium acetate)

-

UV detection at 220-260 nm, corresponding to the chromophore of the triazole ring

Gas Chromatography (GC) may also be suitable for this relatively small, volatile compound, particularly when coupled with mass spectrometry (GC-MS) for additional structural confirmation .

Elemental Analysis

Elemental analysis for C, H, N, and F content provides complementary information about compound purity. The theoretical elemental composition for C₃H₄F₂N₄ would be:

-

C: 27.07%

-

H: 3.03%

-

N: 42.10%

-

F: 28.56%

Future Research Directions

The development and investigation of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine and related compounds present several promising research avenues:

Medicinal Chemistry Applications

Future research could focus on:

-

Optimization of antifungal activity through systematic structural modifications

-

Exploration of neuroprotective effects for potential applications in neurodegenerative disorders

-

Development of enzyme inhibitors targeting specific therapeutic pathways

-

Investigation of potential applications in other therapeutic areas, such as anti-inflammatory or anticancer agents

Synthetic Methodology Development

Advances in synthetic methods could include:

-

Development of more efficient and selective methods for introducing the difluoromethyl group

-

Green chemistry approaches with reduced environmental impact and improved atom economy

-

Flow chemistry techniques for continuous manufacturing processes

-

Photocatalytic or electrochemical methods for C-H fluorination

Structure-Property Relationship Studies

Detailed investigations into structure-property relationships could enhance our understanding of:

-

The effect of the difluoromethyl group on physicochemical properties and biological activities

-

The role of the amino group in molecular recognition and binding interactions

-

The influence of various modifications on metabolic stability and pharmacokinetic properties

-

The relationship between crystal structure and solid-state properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume